Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16082197
InChI: InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
SMILES:
Molecular Formula: C12H11ClN2O2S3
Molecular Weight: 346.9 g/mol

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate

CAS No.:

Cat. No.: VC16082197

Molecular Formula: C12H11ClN2O2S3

Molecular Weight: 346.9 g/mol

* For research use only. Not for human or veterinary use.

Methyl ({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetate -

Specification

Molecular Formula C12H11ClN2O2S3
Molecular Weight 346.9 g/mol
IUPAC Name methyl 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Standard InChI InChI=1S/C12H11ClN2O2S3/c1-17-10(16)7-19-12-15-14-11(20-12)18-6-8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3
Standard InChI Key CPUHGNDDKKRFAR-UHFFFAOYSA-N
Canonical SMILES COC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,4-thiadiazole core substituted at the 2- and 5-positions with sulfanylacetate and 4-chlorobenzylthio groups, respectively. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₂H₁₁ClN₂O₂S₃
Molecular Weight346.9 g/mol
SMILES NotationCOC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl
InChI KeyCPUHGNDDKKRFAR-UHFFFAOYSA-N

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 1731 cm⁻¹ (C=O ester), 1686 cm⁻¹ (amide C=O in analogs), and 815 cm⁻¹ (C-S-C) align with functional group assignments .

  • NMR:

    • ¹H NMR: Methyl ester protons resonate at δ 3.7–4.2 ppm, while aromatic protons from the 4-chlorobenzyl group appear at δ 7.2–7.6 ppm .

    • ¹³C NMR: The thiadiazole ring carbons are observed at δ 165–175 ppm, consistent with electron-deficient heterocycles .

Synthetic Pathways

Primary Synthesis Route

The synthesis involves a multi-step protocol:

  • Thiadiazole Ring Formation: Cyclocondensation of thiosemicarbazide derivatives with carbon disulfide under basic conditions .

  • Alkylation: Reaction of 5-amino-2-mercapto-1,3,4-thiadiazole with methyl chloroacetate in ethanol/K₂CO₃, yielding the sulfanylacetate moiety .

  • Substitution: Introduction of the 4-chlorobenzylthio group via nucleophilic displacement using 4-chlorobenzyl mercaptan .

Typical yields range from 74% to 85%, with purity >99% confirmed by HPLC .

Alternative Methods

  • Microwave-Assisted Synthesis: Reduces reaction time from 5–6 hours to 30–45 minutes while maintaining yields .

  • Solid-Phase Synthesis: Employed for combinatorial libraries, though scalability remains challenging .

Biological Activity

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans6.25

Mechanistically, the compound disrupts microbial membrane integrity via thiol group interactions .

Applications

Pharmaceutical Development

  • Antimicrobial Agents: Potency against methicillin-resistant S. aureus (MRSA) positions it as a lead for antibiotic development .

  • Anticancer Scaffolds: Modular structure allows derivatization to enhance selectivity and potency .

Agricultural Chemistry

Preliminary data suggest efficacy against Phytophthora infestans (late blight agent) at 50 ppm .

Computational Insights

DFT Calculations

  • HOMO-LUMO Gap: 3.8 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative charge localized on thiadiazole nitrogens (-0.42 e), facilitating electrophilic attacks .

Docking Studies

  • EGFR Kinase Binding: ΔG = -8.9 kcal/mol; forms hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

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